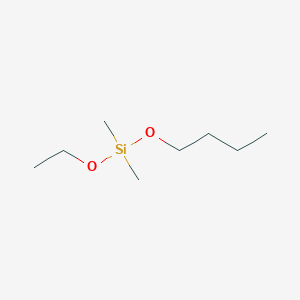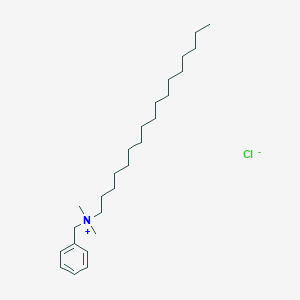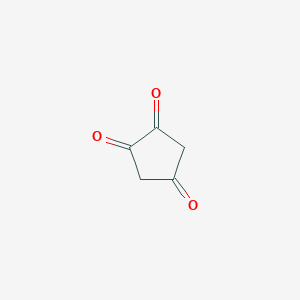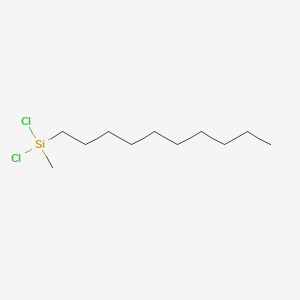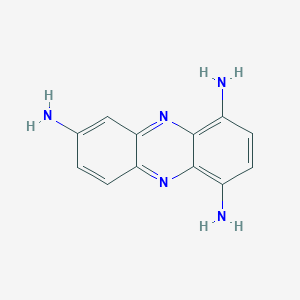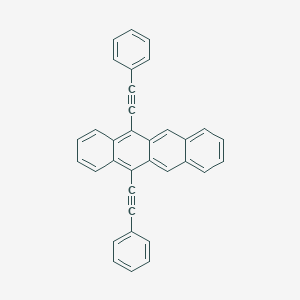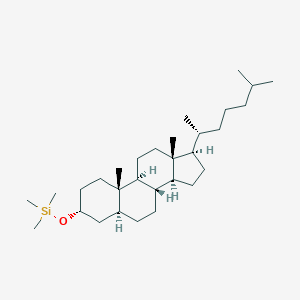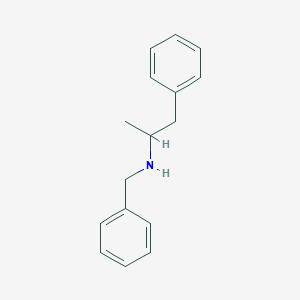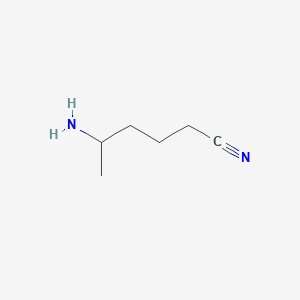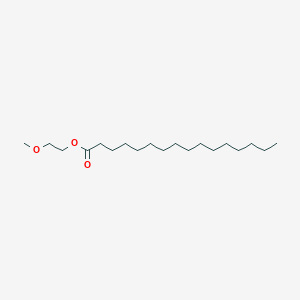
Hexadecanoic acid, 2-methoxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanoic acid, 2-methoxyethyl ester is a chemical compound commonly known as methyl palmitate. It is a colorless liquid that is widely used in various industries, including cosmetics, food, and pharmaceuticals. Methyl palmitate is a fatty acid ester that is derived from palmitic acid, which is a saturated fatty acid found in many animal and plant fats.
Mechanism Of Action
The mechanism of action of methyl palmitate is not fully understood. However, it is believed that it disrupts the cell membrane of microorganisms, leading to their death. Methyl palmitate has also been shown to inhibit the activity of various enzymes, such as lipase and protease, which are essential for the survival of microorganisms.
Biochemical And Physiological Effects
Methyl palmitate has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Methyl palmitate has also been found to have antioxidant properties and can scavenge free radicals. It has been shown to have a protective effect on the liver and can reduce liver damage caused by various toxins.
Advantages And Limitations For Lab Experiments
Methyl palmitate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile and can be used in various concentrations without causing harm to cells or tissues. However, one limitation of methyl palmitate is that it is a fatty acid ester and can interfere with the lipid metabolism of cells. This can affect the results of experiments that involve the study of lipid metabolism.
Future Directions
There are several future directions for the study of methyl palmitate. One area of research is the development of new antimicrobial agents based on methyl palmitate. Another area of research is the study of its potential as a natural insecticide. Methyl palmitate can also be used as a biomarker for various diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of methyl palmitate and its potential applications in various fields.
Conclusion:
In conclusion, methyl palmitate is a versatile chemical compound with various scientific research applications. It is a stable compound that can be easily synthesized and purified. Methyl palmitate has been found to have antibacterial, antifungal, and antiparasitic properties. It has also been shown to have anti-inflammatory, antioxidant, and hepatoprotective properties. Despite its advantages, methyl palmitate has some limitations for lab experiments. Further research is needed to fully understand the potential applications of methyl palmitate in various fields.
Synthesis Methods
Methyl palmitate can be synthesized by the esterification of palmitic acid with methanol in the presence of a catalyst. The reaction is carried out at a temperature of around 60-70°C, and the yield of methyl palmitate is around 95%. The synthesis of methyl palmitate is a simple and cost-effective process that can be easily scaled up for industrial production.
Scientific Research Applications
Methyl palmitate has been extensively studied for its various scientific research applications. It has been found to have antibacterial, antifungal, and antiparasitic properties. Methyl palmitate has been shown to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to have insecticidal properties and can be used as a natural insecticide.
properties
CAS RN |
111-07-9 |
|---|---|
Product Name |
Hexadecanoic acid, 2-methoxyethyl ester |
Molecular Formula |
C19H38O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-methoxyethyl hexadecanoate |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(20)22-18-17-21-2/h3-18H2,1-2H3 |
InChI Key |
XSZLSYXBQSOQJE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOC |
Other CAS RN |
111-07-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



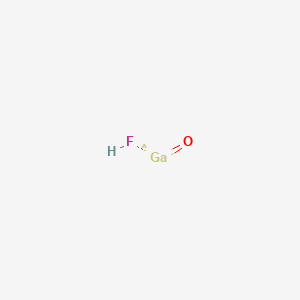
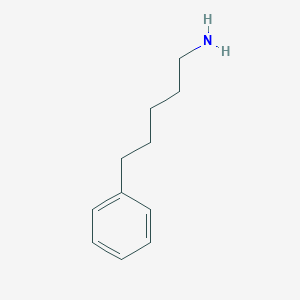
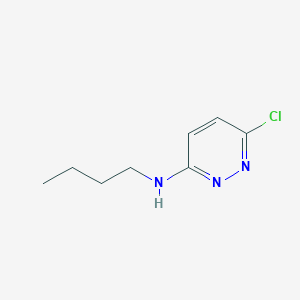
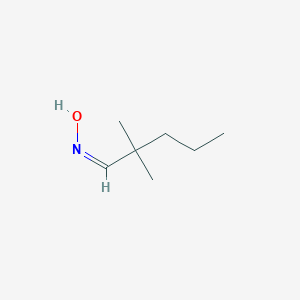
![Spiro[5.5]undecane](/img/structure/B92164.png)
